1-(4-bromophenyl)-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(4-bromophenyl)-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Hydrazone: The reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with 4-chlorobenzaldehyde in the presence of an acid catalyst to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-bromophenyl)-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The presence of bromine and chlorine atoms allows for nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-(4-bromophenyl)-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The presence of bromine, chlorine, and methoxy groups can enhance its binding affinity to these targets, leading to more potent biological effects.
Comparison with Similar Compounds
1-(4-bromophenyl)-3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-bromophenyl)-3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole: Lacks the methoxy groups, which may result in different chemical and biological properties.
1-(4-bromophenyl)-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole: Contains only one methoxy group, potentially leading to reduced biological activity compared to the compound with two methoxy groups.
Properties
Molecular Formula |
C23H20BrClN2O2 |
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Molecular Weight |
471.8 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H20BrClN2O2/c1-28-22-12-5-16(13-23(22)29-2)21-14-20(15-3-8-18(25)9-4-15)26-27(21)19-10-6-17(24)7-11-19/h3-13,21H,14H2,1-2H3 |
InChI Key |
WDFVKAQNVQYUBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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